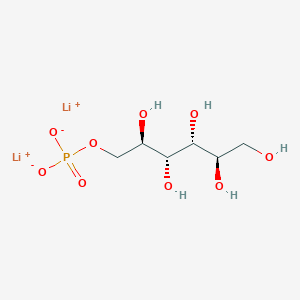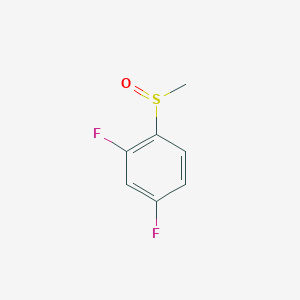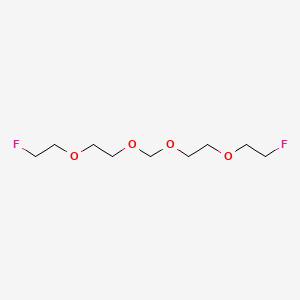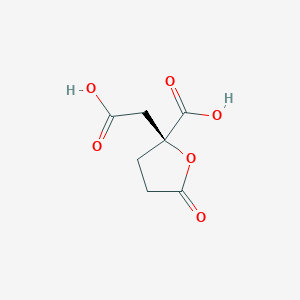
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The fluorine and methyl groups are introduced through electrophilic substitution reactions.
Acetic Acid Side Chain Addition: The acetic acid side chain is introduced via a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide for fluorination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halogens, alkyl, and nitro groups.
科学的研究の応用
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by interacting with key proteins and altering their functions.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth regulation.
4-Fluoroindole: A fluorinated indole derivative with potential pharmaceutical applications.
7-Methylindole: A methylated indole derivative used in organic synthesis.
Uniqueness
2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid is unique due to the combination of fluorine and methyl groups on the indole ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
特性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
2-(4-fluoro-7-methyl-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO2/c1-6-2-3-9(12)8-4-7(5-10(14)15)13-11(6)8/h2-4,13H,5H2,1H3,(H,14,15) |
InChIキー |
IRMFRIRXTVYVSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
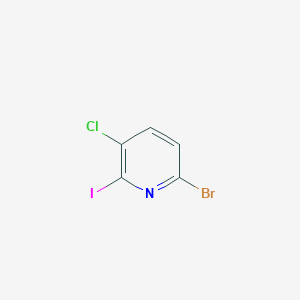
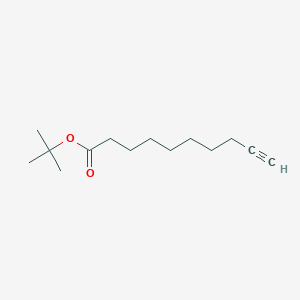
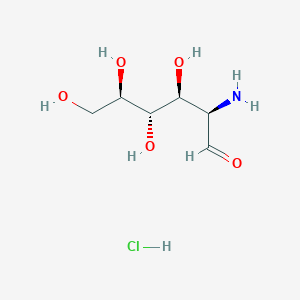
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
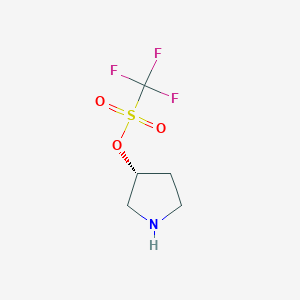
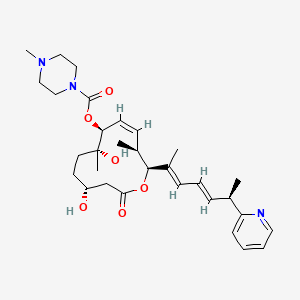
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
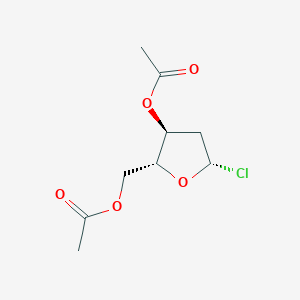
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
